Product packaging for Bilirubin ditaurine(Cat. No.:CAS No. 89771-93-7)

Bilirubin ditaurine

Cat. No.: B1240254
CAS No.: 89771-93-7
M. Wt: 798.9 g/mol
InChI Key: BXTIMASCUMQAFQ-VYTBREFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives and Evolution of Conjugated Bilirubin (B190676) Research

The study of bilirubin, a yellow pigment produced from the breakdown of heme, has a long history, with early research focusing on its role in jaundice. researchgate.netmhmedical.com The understanding of bilirubin metabolism took a significant leap with the discovery that it undergoes conjugation in the liver, a process that renders it water-soluble and allows for its excretion. wikipedia.orgyoutube.comnih.gov Initially, research was hampered by the instability and heterogeneity of naturally occurring bilirubin conjugates.

The development of methods to synthesize stable, water-soluble bilirubin derivatives marked a turning point. Bilirubin ditaurine, in which bilirubin is conjugated with two taurine (B1682933) molecules, provided researchers with a homogenous and reliable compound for experimental studies. ontosight.ai This synthetic conjugate mimics the physiological properties of bilirubin diglucuronide, the primary form of conjugated bilirubin in humans, allowing for more controlled investigations into its transport, metabolism, and biological activities.

Significance of this compound as a Model Conjugate

This compound's importance as a model conjugate stems from its water solubility and its ability to replicate the behavior of endogenous conjugated bilirubin in various biological systems. nih.gov This has made it an invaluable tool for a wide range of research applications.

One of the most significant areas of research has been its use in studying the antioxidant properties of bilirubin. nih.govcapes.gov.brpnas.org Studies have shown that this compound can effectively prevent the oxidation of lipids, highlighting the potential protective role of conjugated bilirubin against oxidative stress. nih.govcapes.gov.brpnas.org It has also been instrumental in elucidating the mechanisms of bilirubin transport in the liver and bile. nih.govnih.gov For instance, research using this compound has helped to understand how conditions like endotoxemia can impair the liver's ability to clear bilirubin from the body. nih.gov

Furthermore, this compound has been employed to investigate the complex interactions between bilirubin and other molecules, such as copper ions, and its effects on biliary lipid and protein secretion. capes.gov.brpnas.orgnih.gov These studies have provided crucial insights into the physiological and pathophysiological roles of conjugated bilirubin.

Scope and Objectives of Current Academic Inquiry into this compound

Current research on this compound continues to expand on these foundational studies, with several key objectives:

Elucidating the full spectrum of its biological activities: Beyond its antioxidant role, researchers are exploring other potential functions of this compound, including its immunomodulatory and anti-inflammatory effects. frontiersin.org

Investigating its role in disease models: this compound is being used in animal models of various diseases, such as cholestasis and sepsis, to better understand the role of conjugated bilirubin in these conditions. nih.govnih.govnih.gov

Developing new therapeutic strategies: The protective effects of bilirubin have led to investigations into its potential as a therapeutic agent. This compound serves as a prototype for the development of novel bilirubin-based therapies for conditions associated with oxidative stress and inflammation. nih.gov

Refining our understanding of bilirubin metabolism and transport: Ongoing studies are using this compound to further dissect the molecular mechanisms that govern the uptake, conjugation, and excretion of bilirubin by the liver.

Research Findings on this compound

Research AreaKey FindingsModel SystemCitation
Antioxidant ActivityThis compound completely prevents peroxyl radical-induced oxidation of phosphatidylcholine. It traps approximately 1.9 peroxyl radicals per molecule.Multilamellar liposomes and micelles nih.govcapes.gov.brpnas.org
Interaction with Metal IonsAccelerates the cupric ion-catalyzed decomposition of linoleic acid hydroperoxide. Forms a complex with cupric ions. Shows no activity with ferric ions.In vitro chemical assays capes.gov.brpnas.org
Biliary SecretionDecreases the secretion of cholesterol, phospholipids (B1166683), and immunoglobulin A into bile. Increases the biliary cholesterol:phospholipid ratio.Male Sprague-Dawley rats nih.gov
Hepatic Transport in EndotoxemiaIn endotoxemic rat livers, the biliary excretion of bilirubin ditaurate was significantly reduced, indicating impaired transport rather than reduced conjugation capacity. The rate of sinusoidal uptake was also decreased.Perfused rat liver nih.gov
Effects of Overload on Canalicular MembraneMarkedly lowers biliary phospholipid secretion but does not induce canalicular membrane damage or intrahepatic cholestasis in pigs.Pigs nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H46N6O10S2 B1240254 Bilirubin ditaurine CAS No. 89771-93-7

Properties

CAS No.

89771-93-7

Molecular Formula

C37H46N6O10S2

Molecular Weight

798.9 g/mol

IUPAC Name

2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid

InChI

InChI=1S/C37H46N6O10S2/c1-7-24-22(5)36(46)42-30(24)17-28-20(3)26(9-11-34(44)38-13-15-54(48,49)50)32(40-28)19-33-27(10-12-35(45)39-14-16-55(51,52)53)21(4)29(41-33)18-31-25(8-2)23(6)37(47)43-31/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,46)(H,43,47)(H,48,49,50)(H,51,52,53)/b30-17-,31-18-

InChI Key

BXTIMASCUMQAFQ-VYTBREFCSA-N

SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)O)C=C4C(=C(C(=O)N4)C)C=C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C=C)C)C)CCC(=O)NCCS(=O)(=O)O)/C=C/4\NC(=O)C(=C4C=C)C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)O)C=C4C(=C(C(=O)N4)C)C=C

Related CAS

68683-34-1 (di-hydrochloride salt)

Synonyms

ilirubin ditaurate
bilirubin ditaurine
bilirubin ditaurine, disodium salt

Origin of Product

United States

Synthesis and Derivatization Strategies for Bilirubin Ditaurine

Chemical Synthesis Pathways of Bilirubin (B190676) Ditaurine

The primary route to obtaining bilirubin ditaurine is through direct chemical synthesis, which involves covalently linking taurine (B1682933) molecules to the bilirubin backbone. This process transforms the lipophilic bilirubin into a water-soluble compound suitable for experimental use. leebio.com

The synthesis of this compound is achieved by forming amide bonds between the two propionic acid carboxyl groups of bilirubin and the amino groups of two taurine molecules. This reaction is a form of acylation, specifically an amidation.

The process typically involves activating the carboxylic acid groups on bilirubin to make them more reactive towards the amine group of taurine. A common method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS). This combination forms a more stable active ester intermediate, which then readily reacts with taurine to create the final ditaurine conjugate. The reaction is generally performed in an anhydrous polar aprotic solvent, like dimethylformamide (DMF), to dissolve the reactants and facilitate the reaction.

The resulting product, this compound, features two taurine molecules linked via amide bonds to the propionic acid side chains of the bilirubin molecule.

After synthesis, the crude product contains a mixture of this compound, unreacted starting materials, and reaction byproducts. Purification is essential to isolate the desired conjugate. High-performance liquid chromatography (HPLC) is a principal technique for this purpose. d-nb.info Specifically, reversed-phase HPLC (RP-HPLC) is effective for separating the polar this compound from the nonpolar unconjugated bilirubin and other impurities.

Once purified, the conjugate's identity and purity must be confirmed through various analytical techniques. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product, confirming the successful addition of two taurine molecules to the bilirubin structure.

UV-Visible Spectroscopy: Bilirubin and its derivatives have a characteristic absorbance of light. This compound typically shows a maximum absorbance (λ-max) in the visible spectrum between 448 and 452 nm. leebio.com This analysis helps to confirm the presence of the bilirubin chromophore.

Table 1: Methodologies for Purification and Characterization

Technique Purpose Typical Findings
High-Performance Liquid Chromatography (HPLC) Purification of the conjugate and assessment of its purity. A distinct peak for this compound, separated from impurities. d-nb.info
Mass Spectrometry (MS) Confirmation of molecular weight. Detection of a molecular ion peak that matches the calculated mass of this compound (C₃₇H₄₄N₆O₁₀S₂Na₂), which is 842.91 g/mol. leebio.comfrontierspecialtychemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure. Spectra showing signals that correspond to both the bilirubin backbone and the attached taurine moieties, confirming the amide linkage. nih.gov
UV-Visible Spectroscopy Confirmation of the chromophore and concentration measurement. An absorption maximum in the range of 448-452 nm. leebio.com

Esterification and Amidation Reactions for Ditaurine Conjugation

Biosynthetic Analogues and Enzymatic Conjugation Approaches

While chemical synthesis is standard, researchers also explore biosynthetic methods inspired by natural physiological processes to create bilirubin conjugates.

In the human liver, bilirubin is made water-soluble through conjugation, primarily with glucuronic acid. nih.govmedmastery.com This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which attaches glucuronic acid to the propionic acid side chains of bilirubin. nih.govmedscape.com This process is crucial for the body's ability to excrete bilirubin. nih.gov

Inspired by this natural pathway, enzymatic approaches to synthesize this compound have been considered. This would involve using a purified UGT1A1 enzyme or a similar transferase that could recognize taurine as a substrate. However, the substrate specificity of UGT1A1 is highly directed towards UDP-glucuronic acid, making the enzymatic synthesis of a ditaurine conjugate challenging and less efficient than chemical methods. Other enzymes, such as bilirubin oxidase, are used in analytical methods to measure conjugated bilirubin but are involved in its degradation, not its synthesis. d-nb.inforesearchgate.net

The fundamental reason for creating this compound is to produce a water-soluble and stable surrogate for naturally conjugated bilirubin for research purposes. frontierspecialtychemicals.comnih.gov Unconjugated bilirubin is notoriously difficult to work with in laboratory settings due to its poor solubility in aqueous buffers and its tendency to oxidize.

The addition of the highly polar taurine molecules dramatically increases the water solubility of bilirubin. leebio.com This allows for the preparation of stable solutions for in vitro experiments and facilitates its use in cellular and animal models without the need for organic solvents. frontierspecialtychemicals.com This enhanced solubility and stability make this compound an invaluable tool for investigating the biological effects of bilirubin, such as its potent antioxidant properties, in a controlled and reproducible manner. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Properties of Bilirubin and Its Ditaurine Derivative

Compound Solubility in Water Key Feature for Research
Bilirubin (Unconjugated) Poor Represents the native, pre-hepatic form of the molecule. wikipedia.org
This compound (Conjugated) High Acts as a stable, water-soluble model for conjugated bilirubin, suitable for experimental studies. leebio.comnih.gov

Biological Activities and Molecular Mechanisms of Action of Bilirubin Ditaurine

Antioxidant Properties and Redox Homeostasis Modulation

Bilirubin (B190676) ditaurine exhibits robust antioxidant capabilities, playing a crucial role in the body's defense against oxidative stress. Its mechanisms of action are multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and indirect modulation of enzymatic pathways that regulate the cellular redox environment.

Direct Reactive Oxygen Species (ROS) Scavenging Mechanisms

Bilirubin ditaurine directly neutralizes harmful ROS, thereby protecting cells from oxidative damage. This direct scavenging activity is a key feature of its antioxidant profile.

This compound is an effective chain-breaking antioxidant that prevents lipid peroxidation. nih.govcapes.gov.br It completely inhibits the oxidation of phosphatidylcholine in both multilamellar liposomes and micelles induced by peroxyl radicals. nih.govcapes.gov.brresearchgate.net The antioxidant activity is attributed to the bilirubin portion of the molecule, as taurine (B1682933) alone does not scavenge peroxyl radicals. nih.govcapes.gov.brresearchgate.net

Studies have shown that each molecule of this compound can trap approximately 1.9 peroxyl radicals. nih.govresearchgate.net The inhibition rate constants for this compound in trapping peroxyl radicals are significant, highlighting its efficiency as an antioxidant. nih.gov This action is crucial in protecting cell membranes from the damaging cascade of lipid peroxidation. scielo.org.co

Table 1: Peroxyl Radical Trapping Efficiency of this compound and Related Compounds

CompoundPeroxyl Radicals Trapped per MoleculeReference
This compound1.9 nih.govresearchgate.net
Biliverdin (B22007)4.7 nih.govresearchgate.net
Bilirubin (unconjugated)2 researchgate.net

This table summarizes the stoichiometric factor (n), representing the number of peroxyl radicals trapped by each molecule of the antioxidant.

Research indicates that this compound is effective in scavenging superoxide (B77818) anions (O₂•−). nih.gov Studies using electron paramagnetic resonance (EPR) have demonstrated that ditaurated bilirubin is nearly as effective as unconjugated bilirubin in this regard. nih.gov This direct scavenging of superoxide is a critical function, as superoxide is a primary ROS implicated in various pathological conditions. nih.gov

Furthermore, bilirubin, in general, has been shown to have direct scavenging activity against hydroxyl radicals (•OH), which are among the most reactive and damaging ROS. nih.gov While specific quantitative data for this compound's hydroxyl radical scavenging is less detailed in the available literature, its structural similarity to bilirubin suggests a comparable mechanism of action. nih.gov

Peroxyl Radical Trapping and Inhibition of Lipid Peroxidation

Indirect Antioxidant Pathways and Enzyme Modulation

Beyond direct ROS scavenging, this compound influences the cellular redox state through indirect mechanisms, including participation in redox cycling and modulation of key enzymes involved in ROS production.

The biliverdin-bilirubin redox cycle is a proposed mechanism for amplifying the antioxidant capacity of bilirubin. wikipedia.orgfrontiersin.org In this cycle, bilirubin is oxidized to biliverdin while scavenging ROS, and biliverdin is then reduced back to bilirubin by the enzyme biliverdin reductase (BVR), using NADPH as a cofactor. wikipedia.orgresearchgate.net This recycling process allows a small amount of bilirubin to neutralize a large number of oxidants. scielo.org.co

Bilirubin has been identified as an inhibitor of NADPH oxidase, a key enzyme responsible for the production of superoxide anions in various cell types, including neutrophils and macrophages. scielo.org.conih.govresearchgate.netnih.gov By inhibiting the activation of NADPH oxidase, bilirubin can significantly reduce the generation of ROS at its source. nih.govnih.gov Specifically, bilirubin appears to inhibit the activation process by affecting the cytosolic fraction of the enzyme complex. nih.gov

Given that the hydrophobic tetrapyrrole structure is implicated in this inhibitory effect, it is plausible that this compound shares this mechanism. scielo.org.conih.gov This inhibition of NADPH oxidase represents a significant indirect antioxidant effect, preventing the initiation of oxidative stress cascades. researchgate.netnih.gov

Role in the Biliverdin-Bilirubin Redox Cycle

Protection against Oxidative Stress in Cellular Models

This compound demonstrates notable efficacy in protecting cells from oxidative damage. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. frontiersin.org this compound, serving as a model for conjugated bilirubin, effectively inhibits the oxidation of lipids within cellular membranes, a critical process in cellular damage. researchgate.net

Research has shown that this compound can completely prevent the oxidation of phosphatidylcholine in both liposomes and micelles when challenged by peroxyl radicals. researchgate.net This protective action is attributed to the bilirubin portion of the molecule, as taurine alone does not exhibit this radical-scavenging capability. researchgate.net The antioxidant capacity of this compound is significant, with each molecule capable of trapping approximately 1.9 peroxyl radicals. researchgate.net In cellular models, even low concentrations of this compound have been shown to inhibit lipid oxidation in a dose-dependent manner. researchgate.net This cytoprotective effect is crucial in mitigating the cellular damage that contributes to various pathological conditions. researchgate.net

Table 1: Antioxidant Activity of this compound

Parameter Observation Reference
Mechanism Scavenges peroxyl radicals researchgate.net
Efficacy Traps 1.9 peroxyl radicals per molecule researchgate.net
Cellular Model Prevents phosphatidylcholine oxidation in liposomes and micelles researchgate.net
Concentration Dependence Inhibits lipid oxidation in a concentration-dependent manner researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Beyond its antioxidant properties, this compound exhibits potent anti-inflammatory and immunomodulatory effects, influencing various components of the immune system.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Bilirubin has been shown to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines are central mediators of the inflammatory response and are implicated in the pathogenesis of numerous inflammatory diseases. jlabphy.orgmdpi.comnih.gov In models of sepsis, bilirubin administration significantly inhibits the release of TNF-α and IL-1β. nih.gov Similarly, in studies using macrophages, bilirubin treatment reduced the secretion of TNF-α and IL-6 following stimulation with lipopolysaccharide (LPS), a potent inflammatory trigger. nih.gov This inhibition of pro-inflammatory cytokine production is a key mechanism through which bilirubin and its derivatives exert their anti-inflammatory effects. xiahepublishing.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

A critical target of bilirubin's anti-inflammatory action is the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines and adhesion molecules. oaepublish.com Bilirubin has been demonstrated to inhibit the activation of the NF-κB pathway. nih.govfrontiersin.org This is achieved by reducing the phosphorylation of IκB-α and p65, key steps in the activation cascade. nih.gov By suppressing NF-κB activation, bilirubin effectively dampens the inflammatory response at a fundamental level. frontiersin.orgscielo.org.co This inhibitory effect on the NF-κB pathway has been observed in various cell types and is considered a cornerstone of bilirubin's anti-inflammatory properties. researchgate.netxiahepublishing.com

Regulation of Immune Cell Activation and Function

Bilirubin and its derivatives can directly modulate the activation and function of various immune cells. Studies have shown that bilirubin can inhibit T-cell responses, both antigen-specific and polyclonal. researchgate.net This includes the suppression of CD4+ T-cell proliferation and the induction of apoptosis in reactive CD4+ T-cells at higher concentrations. researchgate.netnih.gov Furthermore, bilirubin has been found to suppress the activation and function of T-cells in sepsis models. nih.gov It can also modulate the activity of antigen-presenting cells by down-regulating the expression of inducible MHC class II. oaepublish.com Unconjugated bilirubin has been noted to prevent leukocyte migration and inhibit complement activation. ekb.eg

Attenuation of Cellular Infiltration in Inflammatory Models

A hallmark of inflammation is the infiltration of leukocytes into affected tissues. Bilirubin has been shown to effectively reduce this cellular infiltration in various inflammatory models. nih.govmdpi.com In a model of autoimmune arthritis, bilirubin treatment dramatically reduced the infiltration of inflammatory cells into the joints. mdpi.com Similarly, in a colitis model, bilirubin prevented the infiltration of inflammatory cells into the colon. frontiersin.org This effect is partly attributed to the inhibition of adhesion molecule expression on endothelial cells, which is crucial for leukocyte transmigration. oaepublish.comscielo.org.co By interfering with this process, bilirubin helps to limit the extent of tissue damage caused by infiltrating immune cells. oaepublish.com

Table 2: Anti-inflammatory and Immunomodulatory Effects of Bilirubin and its Derivatives

Effect Mechanism/Observation Reference
Cytokine Inhibition Suppresses TNF-α and IL-6 production. nih.gov
Signaling Pathway Modulation Inhibits NF-κB pathway activation by reducing IκB-α and p65 phosphorylation. nih.govfrontiersin.org
Immune Cell Regulation Inhibits T-cell activation and proliferation; modulates antigen-presenting cell function. researchgate.netoaepublish.comnih.gov
Cellular Infiltration Reduces leukocyte infiltration in inflammatory models. frontiersin.orgmdpi.com

Neuroprotective Capabilities and Mechanisms

This compound and its parent compound, bilirubin, exhibit significant neuroprotective properties. While high concentrations of unconjugated bilirubin can be neurotoxic, particularly in neonates, physiological concentrations and conjugated forms like this compound can protect neurons from various insults. researchgate.net The neuroprotective effects are multifaceted, involving antioxidant actions and modulation of neuronal signaling.

The brain is particularly vulnerable to oxidative stress, and bilirubin's ability to scavenge ROS is a key neuroprotective mechanism. mdpi.com It has been shown to be a highly effective scavenger of superoxide radicals, which can prevent neurotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors. mdpi.com The taurine component of this compound may also contribute to neuroprotection. Taurine itself has been shown to protect neurons from bilirubin-induced hyperexcitation by activating GABA-A and glycine (B1666218) receptors and inhibiting calcium influx through voltage-gated channels. nih.gov Furthermore, taurine has been demonstrated to attenuate bilirubin-induced neuronal apoptosis by down-regulating caspase-3 activity and reducing intracellular calcium overload. nih.gov

Table 3: Neuroprotective Mechanisms of Bilirubin and Taurine

Compound Mechanism Reference
Bilirubin Scavenges superoxide radicals, preventing NMDA receptor-mediated neurotoxicity. mdpi.com
Taurine Protects against bilirubin-induced hyperexcitation by activating GABA-A and glycine receptors. nih.gov
Taurine Attenuates bilirubin-induced apoptosis by inhibiting caspase-3 and reducing intracellular calcium. nih.gov

Prevention of Apoptosis and Maintenance of Cellular Viability in Neuronal Models

High concentrations of unconjugated bilirubin are known to be neurotoxic, leading to a condition known as kernicterus in newborns. This toxicity is often characterized by neuronal apoptosis, or programmed cell death. Studies on unconjugated bilirubin have shown that it can decrease cell viability in a dose-dependent manner and trigger delayed cell death in cultured neurons from the embryonic rat forebrain. nih.gov This process involves the activation of caspases, a family of proteases that are central to the apoptotic pathway. nih.gov Specifically, exposure of cerebellar granule neurons to physiologic concentrations of free bilirubin has been shown to increase the expression of cleaved caspase 3, a key executioner caspase, in a dose-dependent manner. umaryland.edu

The neuroprotective effects of taurine, a component of this compound, have been investigated in the context of bilirubin-induced neurotoxicity. Taurine has been shown to protect neurons against the harmful effects of unconjugated bilirubin by preventing apoptosis and maintaining intracellular calcium homeostasis. nih.govnih.gov In vivo studies using a hyperbilirubinemia mouse model demonstrated that pretreatment with taurine significantly attenuated apoptotic death in the brain by down-regulating the activity of caspase-3. nih.govresearchgate.net These findings suggest that the taurine moieties in this compound may contribute to its neuroprotective properties by interfering with the apoptotic cascade.

The mechanisms underlying bilirubin-induced apoptosis are complex and appear to involve multiple cellular pathways. In addition to caspase activation, bilirubin has been shown to induce DNA fragmentation and alter macromolecular synthesis, further confirming its role in promoting programmed cell death. nih.gov The ability of this compound to counteract these effects highlights its potential as a neuroprotective agent.

Regulation of Intracellular Calcium Homeostasis

The maintenance of intracellular calcium (Ca2+) homeostasis is critical for normal neuronal function and survival. frontiersin.org Dysregulation of calcium signaling is a key factor in bilirubin-induced neurotoxicity. mdpi.comnih.gov Unconjugated bilirubin has been shown to disrupt calcium homeostasis in neonatal hippocampal neurons, leading to repetitive intracellular calcium oscillations. mdpi.comnih.gov This disruption is thought to be a primary mechanism of bilirubin's toxic effects, as it can trigger a cascade of events leading to apoptosis. mdpi.comnih.gov

Specifically, unconjugated bilirubin interferes with calcium stores within the endoplasmic reticulum (ER), a major intracellular calcium reservoir. nih.gov Studies have shown that thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, significantly reduces the duration of calcium oscillations induced by unconjugated bilirubin, indicating a strong interference with ER calcium stores. nih.gov This disruption of ER calcium homeostasis can lead to ER stress and the activation of the apoptotic ER-stress-dependent pathway. mdpi.comnih.gov

Taurine, and by extension this compound, plays a significant role in regulating intracellular calcium levels in the face of bilirubin-induced toxicity. In primary neuronal cultures, taurine has been shown to reverse the increased intracellular free calcium ion levels caused by unconjugated bilirubin. nih.gov In vivo studies have further confirmed that taurine can limit bilirubin-induced neural damage by inhibiting intracellular calcium overload. nih.govresearchgate.net This suggests that this compound may exert its neuroprotective effects in part by stabilizing intracellular calcium concentrations, thereby preventing the downstream consequences of calcium dysregulation, such as the activation of calcium-dependent apoptotic pathways.

Mitigation of N-methyl D-aspartate (NMDA)-mediated Neurotoxicity

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are crucial for synaptic plasticity and neuronal development. frontiersin.org However, excessive activation of NMDA receptors can lead to a toxic influx of calcium, a phenomenon known as excitotoxicity, which results in neuronal death. frontiersin.orgfrontiersin.org

Research indicates that bilirubin-induced neurotoxicity is linked to the potentiation of NMDA receptor-mediated excitotoxicity. frontiersin.orgnih.gov Studies have shown that in vivo exposure to bilirubin increases the affinity of the NMDA receptor for its channel blocker, MK-801, suggesting a modification of the receptor's function. nih.gov Furthermore, the neurotoxic effects of bilirubin can be reduced by NMDA receptor antagonists, providing strong evidence for the involvement of this receptor in bilirubin-induced neuronal injury. nih.govfrontiersin.org

Bilirubin appears to enhance glutamatergic transmission by increasing the presynaptic release of glutamate. nih.gov This leads to heightened activation of postsynaptic NMDA and AMPA receptors, resulting in neuronal hyperexcitation. nih.gov While some studies have suggested that bilirubin does not directly modulate ionotropic glutamate receptors or transporters, the collective evidence points to a significant role for NMDA receptor-mediated excitotoxicity in the pathogenesis of bilirubin-induced brain injury. nih.gov The ability of unconjugated bilirubin to reduce reactive oxygen species (ROS) may, in turn, inhibit NMDA excitotoxicity and prevent neuronal death. mdpi.com

Interactions with Biological Systems

Protein Binding Dynamics (e.g., Albumin Interactions)

In the bloodstream, bilirubin is primarily transported bound to albumin. amegroups.org This binding is a reversible and dynamic process, with bilirubin continuously associating and dissociating from the protein. amegroups.org Albumin has at least two binding sites for bilirubin, with the strongest site exhibiting a very high affinity. amegroups.org This binding is crucial as it keeps the otherwise poorly soluble unconjugated bilirubin in circulation and prevents it from crossing the blood-brain barrier to cause neurotoxicity. amegroups.org

In cases of prolonged high levels of conjugated bilirubin in the plasma, it can become irreversibly bound to albumin, forming what is known as delta-bilirubin. aasld.org This form has a much longer half-life, similar to that of albumin itself. aasld.org

This compound, as a water-soluble analog, also interacts with proteins. Its binding constant to albumin has been noted to be much lower than that of unconjugated bilirubin. nlk.cz Studies have also explored the interaction of bilirubin with other proteins like glutathione (B108866) S-transferase (ligandin). Binding of bilirubin to this enzyme can lead to conformational changes and inactivation, a process that can be influenced by the presence of other proteins. researchgate.net Furthermore, ditaurine-conjugated bilirubin has been identified as a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein in the liver, with an IC50 of 5 nM. nih.gov

Interactions with Membrane Lipids and Cellular Structures

This compound demonstrates significant antioxidant activity within lipid environments. It has been shown to completely prevent the peroxyl radical-induced oxidation of phosphatidylcholine in both multilamellar liposomes and micelles. researchgate.netnih.gov This protective effect is attributed to the bilirubin moiety of the molecule, as taurine alone is not an effective scavenger of peroxyl radicals. nih.gov Each molecule of this compound can trap approximately 1.9 peroxyl radicals. nih.gov

Furthermore, this compound infusion has been observed to affect biliary lipid secretion. It can cause a dissociation of biliary lipid secretion from bile acid secretion, a phenomenon known as uncoupling. nih.gov This leads to a significant decrease in the secretion of cholesterol and phospholipids (B1166683) into the bile. nih.gov As immunoglobulin A (IgA) is a major protein transported by intrahepatic vesicles, the observed decrease in its secretion suggests that this uncoupling may involve the impairment of intrahepatic vesicular transport. nih.gov

Metal Ion Complexation (e.g., Copper) and Redox Reactions

Bilirubin and its derivatives can form complexes with various metal ions, and these interactions can have significant biological consequences. nih.govnih.gov The interaction between bilirubin and copper ions is of particular interest due to its role in redox reactions and potential contribution to both the antioxidant and toxic effects of bilirubin.

Studies have shown that bilirubin can reduce cupric ions (Cu2+) to cuprous ions (Cu1+) in a 1:1 stoichiometry. researchgate.netnih.gov This redox reaction leads to the degradation of bilirubin, indicating that stable complexes are not formed under these conditions. researchgate.netnih.gov The generated Cu1+ can then react with oxygen to produce reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals. nih.gov This process is considered a plausible cause of bilirubin's toxic effects in conditions of hyperbilirubinemia. researchgate.netnih.gov

However, the interaction with copper can also be protective. This compound has been shown to greatly accelerate the cupric ion-catalyzed decomposition of linoleic acid hydroperoxide, a potentially damaging lipid peroxide. nih.gov The addition of cupric ions to this compound results in the formation of a complex with spectral features similar to a biliverdin-cupric ion complex, confirming that redox reactions are occurring. nih.gov This suggests that the complexation of this compound with copper may play a role in the detoxification of lipid hydroperoxides in bile. nih.gov The binding of Cu2+ to other molecules, such as phosphates or the chelating agent penicillamine, can prevent these redox interactions with bilirubin. researchgate.netnih.gov

Preclinical Pharmacological Studies and Disease Models

Pharmacokinetics of Bilirubin (B190676) Ditaurine in Model Organisms

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to understanding its therapeutic potential. For bilirubin ditaurine, these processes have been primarily investigated in rodent models.

Pharmacokinetic studies in Wistar rats have provided significant insights into the ADME profile of this compound. nih.gov When administered intravenously, plasma concentrations of this compound decrease in an exponential fashion over time. nih.gov Following administration, the native compound and its metabolites are subsequently found in the bile, indicating biliary excretion is a key elimination pathway. nih.gov

The absorption of this compound has been studied following different routes of administration. After intraperitoneal administration in rats, the absolute systemic bioavailability was found to be 17.1%. researchgate.net When administered directly into the duodenum, the systemic bioavailability was 2.0%, with 4.6% of the dose being excreted in the bile. nih.gov These findings demonstrate that this compound can be absorbed from both the peritoneal cavity and the duodenum, suggesting potential for various routes of administration in therapeutic contexts. nih.gov

Once in circulation, this compound, like endogenous conjugated bilirubin, is transported in the bloodstream. While specific distribution studies for this compound are not extensively detailed, the general principles of bilirubin metabolism suggest it is taken up by the liver from the circulation. msdvetmanual.com The metabolism of exogenously administered this compound in rats results in the appearance of metabolites in the bile, although the specific metabolic transformations have not been fully elucidated in available literature. nih.gov Excretion is primarily handled by the liver, which secretes the compound and its metabolites into the bile for elimination via the gastrointestinal tract. nih.govmsdvetmanual.com

Pharmacokinetic Parameters of this compound in Wistar Rats

Parameter Route of Administration Finding Source
Plasma Concentration Intravenous Decreased exponentially over time. nih.gov
Systemic Bioavailability Intraperitoneal 17.1% researchgate.net
Systemic Bioavailability Intraduodenal 2.0% nih.gov
Excretion Intravenous, Intraperitoneal, Intraduodenal Native compound and metabolites appear in the bile. nih.gov
Biliary Excretion (% of Dose) Intraduodenal 4.6% nih.gov

Direct comparative pharmacokinetic studies of this compound across multiple species are limited. However, extensive research on the metabolism of endogenous bilirubin reveals significant species-dependent variations, which provides a crucial context for understanding how this compound might behave in different organisms. nih.gov

The conjugation of bilirubin, a key step in its metabolism and excretion, differs notably among species. In many mammals, including humans and rats, bilirubin is predominantly conjugated with glucuronic acid, forming bilirubin glucuronides. nih.gov In contrast, species like the cat, mouse, rabbit, and dog excrete a significant portion of their bilirubin conjugated with other sugars, such as glucose and xylose. nih.gov For instance, in these species, neutral glycosides can account for 12-41% of the total conjugating groups bound to bilirubin. nih.gov Chickens show a roughly equal proportion of glucoside and glucuronide conjugates. nih.gov

Furthermore, the efficiency of bilirubin clearance can vary. Studies have defined an approximately 20-fold greater hepatic clearance of unconjugated bilirubin in dogs compared to humans. msdvetmanual.com The activity of the enzymes responsible for conjugation, UDP-glycosyltransferases, also shows pronounced species variation in the liver. nih.gov Additionally, the ability of the kidneys to conjugate bilirubin is significant in some species, like rats and dogs, but negligible in others, including humans. nih.govmsdvetmanual.com These inherent differences in bilirubin handling pathways suggest that the pharmacokinetic profile of this compound, a pre-conjugated model compound, would also likely exhibit significant variability across different animal models. nih.gov

Absorption, Distribution, Metabolism (excluding human clinical metabolism), and Excretion Profiles in Animal Models

Efficacy Studies in Animal Models of Oxidative Stress and Inflammation

This compound's therapeutic potential is largely attributed to the antioxidant and anti-inflammatory properties of the bilirubin molecule. researchgate.netnih.gov This has been explored in several preclinical models of diseases characterized by oxidative damage and inflammation.

Ischemia/reperfusion (I/R) injury is a condition where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue, largely due to a burst of reactive oxygen species. Bilirubin has shown significant protective effects in animal models of this condition. In a rat model of intestinal I/R injury, administration of bilirubin resulted in a marked reduction in mucosal damage. nih.govnih.gov Histopathological analysis showed that while control animals subjected to I/R had severe mucosal injury (grades 4-5), rats treated with bilirubin exhibited only mild to no injury (grades 0-3). nih.gov This protective effect was accompanied by significantly lower tissue levels of malondialdehyde (MDA), a marker of lipid peroxidation, underscoring bilirubin's potent antioxidant activity in vivo. nih.gov

In a rat model of kidney transplantation, which involves inevitable I/R injury, the effects of this compound were investigated, highlighting its potential to ameliorate organ damage during transplantation procedures. uni-muenchen.de These studies support the hypothesis that bilirubin acts as a crucial endogenous antioxidant capable of mitigating the oxidative stress central to I/R pathology. nih.govnih.gov

The anti-inflammatory properties of bilirubin have been demonstrated in murine models of inflammatory bowel disease (IBD). In mice with dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, a common model for ulcerative colitis, treatment with bilirubin suppressed colonic inflammation. nih.govfrontiersin.org This was evidenced by reduced disease activity scores and diminished histological injury. nih.gov The protective mechanisms appear to be multifactorial, including the inhibition of leukocyte migration across the vascular endothelium and the suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme that produces nitric oxide and contributes to inflammatory tissue damage. nih.gov

While hyperbilirubinemia is a clinical hallmark of many forms of hepatitis, direct studies evaluating the therapeutic efficacy of this compound in animal models of hepatitis are not extensively documented in the reviewed literature. xiahepublishing.com The focus has largely been on IBD models, where there is clear evidence for the amelioration of intestinal inflammation. nih.govfrontiersin.orgnih.gov

Efficacy of Bilirubin/Bilirubin Ditaurine in Preclinical Disease Models

Disease Model Animal Model Key Findings Mechanism of Action Source
Ischemia/Reperfusion Injury Rat (Intestine) Reduced mucosal injury; Decreased tissue malondialdehyde (MDA) levels. Antioxidant (lipid peroxidation inhibition). nih.govnih.gov
Ischemia/Reperfusion Injury Rat (Kidney Transplant) Investigated for beneficial effects against I/R injury. Antioxidant. uni-muenchen.de
Inflammatory Bowel Disease Mouse (DSS-induced Colitis) Reduced disease activity scores; Diminished histological injury. Inhibition of leukocyte infiltration; Suppression of iNOS expression. nih.govfrontiersin.org
Neuroinflammation Mouse (EAE Model) Bilirubin administration showed therapeutic effects. Immunomodulatory; Anti-inflammatory. oaepublish.com

Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases. oaepublish.comimrpress.com The immunomodulatory effects of bilirubin have been studied in the experimental autoimmune encephalomyelitis (EAE) animal model, which mimics many aspects of human multiple sclerosis. oaepublish.com Studies have shown that bilirubin administration can suppress the inflammatory responses in the EAE model. oaepublish.com While much of the research in this area has utilized unconjugated bilirubin, these findings establish a proof-of-concept for the bilirubin molecule's ability to modulate neuroinflammatory processes. oaepublish.comnih.gov The mechanisms underlying this neuroprotection are thought to involve the suppression of inflammatory cell activation and infiltration into the central nervous system. oaepublish.comresearchgate.net

Investigations into Cellular and Molecular Pathways in Preclinical Systems

Gene Expression and Proteomic Profiling in Response to this compound

The investigation into how this compound, a water-soluble analog of bilirubin, influences cellular processes at the genetic and protein level is crucial for understanding its mechanism of action. Gene expression profiling, often conducted using techniques like RNA sequencing, reveals which genes are activated or suppressed in response to the compound. uantwerpen.be Similarly, proteomic analyses, utilizing methods like mass spectrometry, identify and quantify changes in the protein landscape of a cell or tissue after exposure to this compound. ebsco.comrimuhc.ca

While direct studies on the comprehensive gene expression and proteomic profiles of this compound are not extensively detailed in the available literature, research on unconjugated bilirubin (UCB) and bilirubin nanoparticles provides significant insights. These studies serve as a valuable proxy for understanding the potential effects of this compound. For instance, in a rat model of myocardial ischemia-reperfusion injury, treatment with bilirubin nanoparticles led to significant proteomic shifts. nih.gov Analysis identified 3,616 protein groups, with 202 proteins showing decreased expression after treatment in the injured tissue and 35 proteins showing increased expression, highlighting the compound's impact on cellular protein regulation during cardiac stress. nih.gov

Furthermore, studies on unconjugated bilirubin in hyperbilirubinemic Gunn rats have demonstrated that bilirubin can induce lasting changes in gene expression in various brain regions, a phenomenon termed "transcriptional imprinting". mdpi.com These alterations were observed in genes related to synaptogenesis, cellular differentiation, and energy metabolism, indicating that bilirubin can fundamentally reprogram developmental pathways in the central nervous system. mdpi.com Given that this compound is a stable, water-soluble form of bilirubin, it is plausible that it could induce similar, if not more targeted, changes in gene and protein expression.

Table 1: Summary of Related Proteomic and Gene Expression Findings

Study FocusModel SystemKey FindingsImplication for this compound
Bilirubin Nanoparticles nih.govRat model of myocardial ischemia-reperfusionAltered expression of 237 proteins; upregulation of Wnt and insulin (B600854) signaling pathways.Suggests potential for regulating key signaling and repair pathways in cardiovascular models.
Unconjugated Bilirubin mdpi.comHyperbilirubinemic Gunn rats (brain tissue)Induced permanent "transcriptional imprinting," altering gene expression related to brain development and function.Indicates a potential to modulate gene programs in neurological models.
Taurine (B1682933) nih.govHuman hepatoma cells (HepG2)Induced changes in the transcription profile of genes related to energy metabolism.As a conjugate of this compound, taurine's effects on metabolic gene expression may be relevant.

Cell Signaling Pathway Modulation in Animal Tissues

Bilirubin and its derivatives are known to modulate several critical cell signaling pathways, particularly those involved in inflammation and oxidative stress. This compound, as a model compound for conjugated bilirubin, has been shown to inhibit the oxidation of lipids in a concentration-dependent manner, a key process in cellular damage. researchgate.netresearchgate.net

A significant target of bilirubin is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. nih.govmdpi.com Studies have shown that bilirubin can inhibit the activation of NF-κB. nih.govnih.govresearchgate.net In murine macrophages, physiological concentrations of bilirubin inhibited the secretion of inflammatory cytokines like TNF-α and IL-6 by preventing the phosphorylation of IκB-α and p65, which are key steps in the NF-κB signaling cascade. nih.gov This inhibitory effect on NF-κB activation has been observed in various cell types and is thought to contribute to the anti-inflammatory properties of bilirubin. nih.govnih.gov

Furthermore, bilirubin has been found to interact with Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.gov In stem cells from human exfoliated deciduous teeth, bilirubin suppressed the AKT and ERK1/2 pathways while enhancing the NF-κB p65 pathway. researchgate.net In humanized UGT1 mice experiencing severe hyperbilirubinemia, activation of JNK/SAPK and ERK1/2 pathways was noted in brain tissues, indicating that bilirubin can trigger stress-related kinase signaling. nih.gov The enzyme biliverdin (B22007) reductase (BVR), which produces bilirubin, is itself an activator of the insulin/IGF-1 and MAPK signaling pathways, highlighting the intricate connection between bilirubin metabolism and cellular signaling. nih.gov

In a study using Sprague-Dawley rats, this compound infusion was found to decrease the biliary secretion of cholesterol, phospholipids (B1166683), and immunoglobulin A, suggesting an impairment of intrahepatic vesicular transport systems. nih.gov This indicates that this compound can modulate pathways related to protein and lipid transport within the liver. nih.gov

Development and Validation of Disease Models for this compound Research

Hyperbilirubinemia Mouse Models (e.g., Ugt1-null mice)

Animal models are indispensable for studying the effects of this compound in a complex physiological system, particularly for diseases like hyperbilirubinemia. The most relevant models are those with genetic defects in bilirubin metabolism, which mimic human conditions such as Crigler-Najjar syndrome. nih.govjax.org

The Ugt1-null mouse (Ugt1-/-) is a key model. nih.govjax.org These mice have the Ugt1 locus rendered non-functional, leading to a complete absence of UGT1A proteins, including the UGT1A1 enzyme responsible for bilirubin conjugation. nih.govmdpi.com Consequently, Ugt1-/- mice develop severe unconjugated hyperbilirubinemia, with serum bilirubin levels 40-60 times higher than wild-type mice, and typically die within two weeks of birth. nih.govjax.org This model is ideal for investigating the toxic effects of high bilirubin levels and for testing therapies aimed at reducing these levels or mitigating their downstream consequences. nih.gov

Another important model is the humanized UGT1 (hUGT1) mouse . researchgate.netnih.gov These mice are created by introducing the entire human UGT1 locus into a Ugt1-null background. researchgate.netnih.gov A key feature of this model is the developmental delay in the expression of the human UGT1A1 gene in the liver after birth, which results in severe neonatal hyperbilirubinemia that mirrors the condition in human newborns. researchgate.netnih.gov This model is particularly valuable for studying neonatal jaundice and the mechanisms of bilirubin-induced neurological damage (kernicterus). nih.govnih.gov

The Gunn rat is another classic model of hyperbilirubinemia, characterized by a spontaneous mutation that leads to a deficiency in the UGT1A1 enzyme. mdpi.com While a rat model, it has been instrumental in studying the long-term neurological consequences of bilirubin toxicity, including cerebellar hypoplasia, and has been used to perform detailed transcriptomic analyses of different brain regions. mdpi.com

Table 2: Key Animal Models for Hyperbilirubinemia Research

ModelGenetic DefectKey PhenotypeResearch Application
Ugt1-null Mouse nih.govjax.orgmdpi.comNon-functional murine Ugt1 locusSevere unconjugated hyperbilirubinemia, postnatal lethality.Studying mechanisms of bilirubin toxicity and Crigler-Najjar syndrome.
Humanized UGT1 (hUGT1) Mouse researchgate.netnih.govHuman UGT1 locus on a murine Ugt1-null backgroundSevere, transient neonatal hyperbilirubinemia.Modeling neonatal jaundice and bilirubin-induced neurological damage.
Gunn Rat mdpi.comSpontaneous mutation in the Ugt1a1 geneChronic unconjugated hyperbilirubinemia, cerebellar hypoplasia.Investigating long-term neurological effects and regional brain vulnerability to bilirubin.

In Vitro Cellular Models for Specific Mechanistic Studies

To dissect the specific cellular and molecular mechanisms of this compound's action, researchers utilize various in vitro cellular models. mdpi.comnih.gov These models allow for controlled experiments on specific cell types, which is not possible in whole-animal studies.

Neural Cell Models: Given the neurotoxic potential of high bilirubin concentrations, neural cells are a major focus.

Primary Astrocytes and Microglia: These glial cells are critical in the brain's inflammatory response. Studies have shown that unconjugated bilirubin can activate microglia, the brain's resident immune cells, causing them to release inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Similarly, bilirubin can induce a reactive state in astrocytes, leading to the production of neurotoxic factors. imrpress.comnih.gov Co-culture models of astrocytes and microglia are used to study the complex interplay between these cells during bilirubin-induced neuroinflammation. frontiersin.org

Neuronal Cell Lines and Primary Neurons: Cell lines such as N115 and NBR10A have been used to investigate bilirubin's direct toxicity, measuring outcomes like cell viability and DNA synthesis. nih.gov Primary neurons and 3D brain organoids derived from induced pluripotent stem cells (iPSCs) offer more complex models to study how bilirubin affects neuronal development, synapse formation, and inflammation. nih.govfrontiersin.org These models have shown that bilirubin can impair neurite growth and induce the expression of inflammatory cytokines. nih.govfrontiersin.org

Organotypic Brain Slice Cultures: These cultures preserve the complex 3D architecture and cellular relationships of specific brain regions, like the substantia nigra. frontiersin.org They serve as an ex vivo model to study the effects of compounds on neuronal survival and glial responses in a tissue-like context. frontiersin.orgmdpi.com

Hepatic Cell Models: To study the effects of this compound on liver function, particularly its influence on transport and metabolism, researchers use hepatic cell models.

Primary Human Hepatocytes and Hepatoma Cell Lines (e.g., HepG2): While primary hepatocytes are considered the gold standard, they can be difficult to maintain in culture. mdpi.com Immortalized cell lines like HepG2 are frequently used to study metabolic pathways and gene expression changes in response to compounds like taurine, a component of this compound. nih.govmdpi.com

Table 3: Common In Vitro Models for Bilirubin Research

Cell Type/ModelOriginTypical Research Focus
Primary Microglia nih.govRodent BrainNeuroinflammation, cytokine release, cell activation.
Primary Astrocytes imrpress.comnih.govRodent BrainNeuroinflammation, reactive astrogliosis, neurotoxicity.
Neuron-Glia Co-cultures frontiersin.orgfrontiersin.orgRodent BrainIntercellular signaling in neuroinflammation.
Neuronal Cell Lines (e.g., N115) nih.govMurineDirect cytotoxicity, cell viability, DNA synthesis.
3D Brain Organoids nih.govHuman iPSCsDevelopmental neurotoxicity, neuro-inflammation, gene expression.
Organotypic Brain Slices frontiersin.orgmdpi.comRodent BrainNeuroprotection, neuronal loss in a preserved tissue structure.
Hepatoma Cell Lines (e.g., HepG2) nih.govHuman LiverMetabolic pathways, gene expression related to metabolism.

Analytical Methodologies for Bilirubin Ditaurine Research

Spectrophotometric Techniques for Detection and Quantification

Spectrophotometry remains a cornerstone for the analysis of bilirubin (B190676) and its conjugates, including bilirubin ditaurine. researchgate.net These methods are valued for their simplicity and speed, although they can be susceptible to interference from other substances present in biological matrices. researchgate.netiomcworld.com

Diazo Methods and Their Adaptations

The diazo method is a classic and widely utilized chemical technique for the determination of bilirubin concentrations in serum. nih.govaimdrjournal.com The fundamental principle involves the reaction of bilirubin with a diazotized sulfanilic acid reagent. labtest.com.brortoalresa.comprecisionbiomed.in This reaction cleaves the bilirubin molecule and results in the formation of two molecules of a colored product known as azobilirubin. nih.govnih.gov The intensity of the resulting color, which is measured spectrophotometrically, is directly proportional to the concentration of direct-reacting bilirubin in the sample. ortoalresa.comprecisionbiomed.in

In the context of this compound, which serves as a synthetic analog for conjugated bilirubin, the diazo method has been validated as an effective quantification tool. nih.govscite.ai Research studies have utilized this compound to spike serum samples to compare the performance of the diazo method against other analytical techniques. nih.govresearchgate.net These investigations have demonstrated the diazo method's ability to accurately measure this conjugated form of bilirubin. However, the reaction is known to be sensitive to factors such as pH and the presence of accelerators (like caffeine (B1668208) or methanol), which are often required to facilitate the reaction of unconjugated bilirubin. labtest.com.brbiolabo.fr

Vanadate (B1173111) Oxidase-Based Assays

Vanadate oxidase-based assays represent a significant alternative to the traditional diazo method for measuring direct bilirubin. nih.gov This technique is founded on the principle of oxidizing bilirubin to biliverdin (B22007) using a vanadate-containing reagent, which leads to a decrease in absorbance at approximately 450 nm. nih.govnih.govalphalabs.co.uk This change in absorbance is stoichiometrically related to the concentration of direct bilirubin in the sample.

A key advantage of the vanadate oxidase method is its reduced susceptibility to common interferences that can plague diazo-based assays, particularly hemolysis and lipemia. nih.govallenpress.comcolab.ws Studies comparing the two methods using serum samples spiked with this compound have shown an excellent correlation (r = 0.99–1.00). nih.govresearchgate.net This indicates that the vanadate oxidase method is a reliable and robust technique for the quantification of this compound, offering a simple and rapid analysis, especially in samples where interfering substances are a concern. nih.gov

FeatureDiazo MethodVanadate Oxidase MethodReferences
Principle Forms colored azobilirubin with diazotized sulfanilic acid.Oxidizes bilirubin to biliverdin, causing a decrease in absorbance. nih.govnih.gov
Interference Susceptible to hemolysis and lipemia.Less interference from hemolysis and lipemia. nih.govcolab.ws
Analytical Range Narrower analytical measurement range.Wider analytical measurement range. nih.gov
Application Widely used in clinical laboratories for decades.Increasingly adopted as a more robust alternative. aimdrjournal.comdmbj.org.rs
Correlation Serves as a reference for comparison.Excellent correlation with the diazo method (r = 0.99-1.00). nih.gov

Direct Spectrophotometric Approaches in Biological Matrices

Direct spectrophotometry offers the simplest approach for bilirubin quantification by measuring the absorbance of light by the bilirubin molecule itself. iomcworld.com Bilirubin exhibits a characteristic absorption peak around 450-460 nm. iomcworld.com This method is rapid and does not require chemical reagents to produce a colored product, making it suitable for high-throughput screening and for use in neonatal care where quick results from small sample volumes are crucial. iomcworld.com

However, the major limitation of direct spectrophotometry in complex biological matrices like serum is the spectral interference from other endogenous compounds, most notably hemoglobin, which also absorbs light in the same region. researchgate.netgoogle.com While this compound, as a pure compound, can be readily quantified by its absorbance, its measurement in biological fluids requires methods to correct for background interference. This can involve multi-wavelength measurements to subtract the contribution of interfering substances like oxyhemoglobin. google.comresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the detailed analysis of bilirubin species, providing the necessary resolution to separate unconjugated bilirubin, monoconjugates, and diconjugates from one another.

High-Performance Liquid Chromatography (HPLC) for Conjugated Bilirubin Species

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of different bilirubin fractions. iitg.ac.in It offers unparalleled specificity, allowing for the distinct measurement of unconjugated bilirubin, bilirubin monoglucuronide, bilirubin diglucuronide, and other conjugates like this compound. plos.orgnih.gov

Various HPLC methods have been developed, typically employing reversed-phase columns. researchgate.netiitg.ac.in In one approach, bilirubin and its conjugates in a sample undergo alkaline methanolysis to convert the sugar conjugates into their corresponding methyl esters. nih.gov These derivatives are then separated by thin-layer chromatography or HPLC and quantified. nih.gov Another technique involves the derivatization of bilirubin species with ethyl anthranilate to form stable azo-pigments that can be readily separated and detected by HPLC. capes.gov.br The high sensitivity and resolving power of HPLC make it an essential research tool for studying the metabolic fate of bilirubin and for validating the accuracy of more routine spectrophotometric methods. d-nb.infod-nb.info

ParameterConditionReferences
Column Discovery® C18 (10 cm × 2.1 mm, 5 µm) sigmaaldrich.com
Mobile Phase A 10 mM ammonium (B1175870) acetate sigmaaldrich.com
Mobile Phase B 90:10, methanol:(100 mM ammonium acetate) sigmaaldrich.com
Flow Rate 0.2 mL/min sigmaaldrich.com
Detector UV, 405 nm sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. plos.org

In the context of bilirubin analysis, UPLC has been successfully applied to the separation and quantification of bilirubin conjugates in human serum. plos.org For instance, a UPLC method coupled with a UV/Vis detector has been used to effectively detect and isolate bilirubin monoglucuronide. plos.org Given that this compound is a stable, water-soluble analog of conjugated bilirubin, these UPLC methodologies are directly applicable to its analysis. capes.gov.br The enhanced performance of UPLC allows for more precise quantification of individual conjugated species, which is critical for detailed metabolic studies and for understanding the complex profiles of bilirubin conjugates in various physiological and pathological states.

Advanced Spectroscopic and Structural Analysis Techniques

Advanced spectroscopic methods are pivotal in elucidating the structural characteristics of this compound and its dynamic interactions with other molecules, particularly proteins.

Fluorescence Spectroscopy and Circular Dichroism for Binding Studies

Fluorescence spectroscopy and circular dichroism (CD) are powerful tools for investigating the binding of this compound to proteins like human serum albumin (HSA). nih.gov These techniques provide insights into binding affinities, the conformational state of the bound pigment, and the nature of the binding site.

Studies have utilized the intrinsic fluorescent properties of bilirubin when it binds to proteins to explore these interactions. mdpi.com When bound to albumin, bilirubin exhibits a significant increase in fluorescence intensity, with a maximum emission around 520 nm. mdpi.com This phenomenon is exploited in binding studies. For instance, the quenching of tryptophan fluorescence in HSA upon binding of bilirubin derivatives, including this compound, has been used to calculate binding constants. nih.gov

Circular dichroism spectroscopy is particularly valuable for studying the conformational changes of both the protein and the bound this compound. When hydrophobic bilirubin derivatives bind to HSA, they induce a characteristic bisignate CD Cotton effect in the visible absorption region of the pigment. capes.gov.br This is indicative of intramolecular exciton (B1674681) coupling between the two pyrromethenone chromophores of the bilirubin molecule. capes.gov.br The consistent observation of a positive chirality in the CD spectra for various bilirubin derivatives suggests that the protein's binding site selectively accommodates a conformer with a specific, right-handed folded structure. capes.gov.br Research on this compound has shown that its self-assembly into dimers and tetramers can be monitored by CD, revealing distinct spectral signatures for these aggregates. nih.gov Furthermore, the interaction of this compound with bile salts, leading to the formation of heterodimers and the "decoration" of bile salt micelles, has been characterized using fluorescence intensity, anisotropy, and CD spectra. nih.gov

A combination of fluorescence and CD spectroscopy has been used to map the binding sites of bilirubin derivatives on HSA. nih.gov These studies help to understand how this compound and related metabolic products are transported in the bloodstream. nih.govresearchgate.net

Electrochemical Measurement Techniques

Electrochemical methods offer a sensitive and often simpler alternative to traditional spectrophotometric assays for bilirubin determination. iitg.ac.inscholaris.ca These techniques are based on the electroactive nature of the bilirubin molecule, which can be oxidized at an electrode surface. iitg.ac.in The resulting electrical current or potential change can be measured and correlated to the bilirubin concentration.

A variety of electrochemical sensors have been developed, which can be broadly categorized into enzymatic and non-enzymatic methods. iitg.ac.in

Enzymatic Biosensors: These frequently employ the enzyme bilirubin oxidase, which catalyzes the oxidation of bilirubin to biliverdin. iitg.ac.in The electrochemical signal can be generated by measuring the consumption of oxygen or the production of hydrogen peroxide during the reaction. iitg.ac.in

Non-Enzymatic Sensors: These rely on the direct electrochemical oxidation of bilirubin on modified electrode surfaces. iitg.ac.in The electrochemical oxidation is a multi-step process, yielding products like biliverdin or choletelin depending on the applied potential. iitg.ac.in

These sensor-based approaches, including amperometric, fluorescent, and colorimetric systems, are being actively developed for point-of-care testing, aiming to provide rapid and reliable measurements of bilirubin levels in clinical and research settings. scholaris.ca

Bioanalytical Method Validation for Preclinical Studies

For preclinical studies to be reliable, the bioanalytical methods used to quantify this compound in biological samples must be rigorously validated. au.dkich.org This validation process demonstrates that the method is suitable for its intended purpose and ensures the integrity of the data generated. pmda.go.jp Key parameters assessed during validation include sensitivity, selectivity, linearity, precision, and accuracy. au.dknih.gov

Sensitivity, Selectivity, and Linearity in Complex Biological Samples

The validation of a bioanalytical method establishes its performance characteristics. au.dk In preclinical research involving animal models, methods are often validated by spiking pooled serum from the study species (e.g., dogs, monkeys, rats) with known concentrations of this compound conjugates. researchgate.netnih.govresearchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other bilirubin forms or endogenous substances. au.dk

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. pmda.go.jp For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for bilirubin glucuronides has achieved a detection limit as low as 1.8 nM. nih.gov

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pmda.go.jp

Different analytical methods have been compared for these parameters. For example, the vanadate oxidase method has been evaluated against the widely used diazo method for determining total and direct bilirubin. nih.govresearchgate.net While showing excellent correlation, the methods can exhibit different recovery percentages. nih.gov

ParameterMethodFindingSpeciesReference
Correlation (r) Vanadate Oxidase vs. Diazo0.99-1.00Dog, Monkey, Rat nih.gov
Linearity Limit (Total Bilirubin) Diazo Method (with cetrimide)23 mg/dLHuman (Neonate) ub.ro
Limit of Detection (LOD) LC-MS/MS1.8 nMHuman nih.gov
Limit of Detection (LOD) Fluorescence Sensor25 nMN/A researchgate.net

Inter- and Intra-Assay Precision and Accuracy

Precision and accuracy are critical for ensuring the reliability and reproducibility of a bioanalytical method. au.dk

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels:

Intra-assay precision (within-run): Assesses precision within a single analytical run.

Inter-assay precision (between-run): Assesses precision across different analytical runs on different days.

Accuracy refers to the closeness of the mean test results to the true or accepted reference value. It is typically expressed as the percentage of recovery of the known added amount.

In a comparative study, the precision of the vanadate oxidase method was found to be comparable to the diazo method for bilirubin determination in animal serum spiked with this compound. nih.govresearchgate.net For a method to be considered valid, the accuracy and precision of quality control (QC) samples at low, medium, and high concentrations should generally be within ±15% of their nominal values (and ±20% for the LLOQ). pmda.go.jp

Assay TypeSpeciesMethodPrecision (%CV)Reference
Intra-assay (Within-run) Dog, Monkey, RatVanadate OxidaseComparable to Diazo Method nih.gov
Inter-assay (Between-run) Dog, Monkey, RatVanadate OxidaseComparable to Diazo Method nih.gov

Conceptual Therapeutic Avenues and Future Research Directions

Exploration of Bilirubin (B190676) Ditaurine as a Basis for Novel Agents

The therapeutic promise of bilirubin lies in its potent antioxidant and cytoprotective properties. nih.gov However, its clinical application has been severely hampered by its lipophilicity and poor solubility in aqueous solutions at physiological pH. tandfonline.comresearchgate.net Bilirubin ditaurine, by conjugating bilirubin with two taurine (B1682933) molecules, effectively resolves this issue, creating a water-soluble compound that retains the biological activity of the parent molecule. researchgate.net This enhanced solubility makes BDT a superior candidate for pharmaceutical development, as it can be administered in aqueous formulations and exhibits more predictable pharmacokinetics.

Preclinical studies have already validated the therapeutic potential of BDT. In a rat model of cardiac ischemia-reperfusion (I/R) injury, treatment with BDT significantly improved post-ischemic cardiac function and reduced tissue damage, highlighting its utility in acute oxidative insults. nih.gov

While the intrinsic water solubility of BDT improves its general bioavailability over UCB, advanced formulation strategies could further optimize its delivery and efficacy. Drawing inspiration from research on UCB, nanoparticle-based delivery systems represent a promising approach. For instance, bilirubin nanoparticles (BRNPs) created by conjugating bilirubin to polyethylene (B3416737) glycol (PEG) have been shown to preferentially accumulate at sites of injury and inflammation due to the enhanced permeability and retention (EPR) effect. kaist.ac.krfrontiersin.org Similar strategies could be applied to BDT:

Nanocarrier Encapsulation: Encapsulating BDT within biocompatible nanocarriers, such as liposomes or polymeric nanoparticles (e.g., Pluronic F127–Chitosan), could improve its circulation time, protect it from premature degradation, and facilitate controlled release. researchgate.net

Targeted Nanoparticles: To enhance specificity, these BDT-loaded nanoparticles could be functionalized with targeting ligands. For example, conjugating peptides like cRGD, which binds to integrins overexpressed on activated endothelial cells, could direct the therapeutic agent specifically to sites of inflammation or injury. arvojournals.org This approach would maximize the local therapeutic concentration while minimizing potential off-target effects.

The chemical structure of this compound offers multiple sites for derivatization to fine-tune its therapeutic properties. The development of synthetic platforms for creating bilirubin oxidation products and other analogs demonstrates that the core tetrapyrrole structure is amenable to modification. nih.govacs.org For BDT, the taurine side chains are particularly attractive targets for chemical alteration.

Future research could explore:

Linker Modification: Altering the length or chemical nature of the linker connecting the taurine groups to the bilirubin backbone could influence the molecule's stability, solubility, and interaction with biological targets.

Taurine Group Modification: The sulfonate group of taurine is critical for water solubility but could be replaced or modified to alter the molecule's charge and cell permeability characteristics.

Core Structure Derivatization: As with UCB, modifications to the pyrrole (B145914) rings or methine bridges could be explored to enhance specific biological activities, such as the ability to scavenge particular types of reactive oxygen species (ROS) or to modulate specific signaling pathways. The synthesis of novel bilirubin analogs that show enhanced cytoprotective effects compared to the natural form supports the viability of this optimization strategy. nih.gov

Strategies for Enhancing Bioavailability and Target Specificity in Preclinical Models

Mechanistic Gaps and Unexplored Pathways

Despite promising initial findings, a comprehensive understanding of BDT's mechanism of action is lacking. Research has largely focused on its antioxidant capacity, but the specific molecular interactions and downstream effects remain to be fully elucidated.

The intracellular fate of BDT is a critical area for investigation. Unconjugated bilirubin is known to bind to several intracellular proteins, including glutathione (B108866) S-transferases (GSTs, or ligandin) and fatty acid-binding proteins, which facilitate its transport and prevent cytotoxicity. derangedphysiology.com It also acts as a signaling molecule, directly interacting with nuclear receptors like PPARα. researchgate.netmdpi.com Studies with conjugated bilirubin (bilirubin diglucuronide) confirm its avid binding to GSTs. nih.gov It is highly probable that BDT also interacts with these proteins, but this has not been experimentally verified.

Key unanswered questions include:

Membrane Transport: How does BDT enter and exit cells? Is its transport mediated by specific transporters, such as the Organic Anion Transporting Polypeptides (OATPs) or the Multidrug Resistance-Associated Proteins (MRPs), which are known to handle conjugated bilirubin? frontiersin.org

Differential Targeting: Does the high water solubility of BDT alter its subcellular localization and target profile compared to lipophilic UCB? Does it have greater access to cytosolic targets but reduced ability to intercalate into lipid membranes?

Comprehensive Interactome: What is the full network of proteins that BDT interacts with? Identifying these partners is crucial for understanding its pleiotropic effects beyond simple radical scavenging. researchgate.net

Bilirubin metabolism is deeply integrated with cellular homeostasis. The bilirubin-biliverdin redox cycle is a potent antioxidant amplification system, and bilirubin levels are known to influence glucose metabolism, lipid metabolism, and inflammatory signaling. researchgate.netwikipedia.org How exogenous BDT integrates with and modulates these pathways is a significant knowledge gap.

Future research should focus on:

Bilirubin/Biliverdin (B22007) Cycle: Is BDT a substrate for biliverdin reductase, or can it be oxidized to a biliverdin-ditaurine analog, thereby participating in a regenerative antioxidant cycle?

Nuclear Receptor Modulation: Does BDT act as a ligand for PPARα or other nuclear receptors, such as the aryl hydrocarbon receptor (AhR), to the same extent as UCB? mdpi.com This interaction is key to bilirubin's reported effects on metabolic syndrome and certain cancers. frontiersin.org

Nrf2 Pathway Activation: Unconjugated bilirubin can activate the Nrf2 antioxidant response element pathway, a master regulator of cellular antioxidant defenses. frontiersin.org Investigating whether BDT shares this crucial cytoprotective mechanism is essential.

Elucidation of Intracellular Targets and Molecular Interaction Networks

Advanced Preclinical Model Development

To address these mechanistic questions and robustly evaluate the therapeutic potential of BDT, the development and application of advanced preclinical models are necessary. While initial studies have successfully used ex vivo and in vivo models, more sophisticated systems are needed.

Preclinical Model TypeApplication for this compound ResearchReferences
Ex Vivo Perfused Organs Evaluation of acute therapeutic effects in isolated organs, such as the Langendorff-perfused heart for ischemia-reperfusion injury. Allows for precise control of drug concentration. nih.gov, researchgate.net
In Vivo Disease Models Assessment of efficacy in relevant animal models of human disease, including ischemia-reperfusion (heart, intestine), metabolic syndrome, and inflammatory conditions. nih.gov, nih.gov
Cell Culture Systems Mechanistic studies on specific cell types (e.g., hepatocytes, neurons, endothelial cells, immune cells) to dissect molecular pathways, identify protein targets, and assess cytoprotection. mdpi.com, nih.gov
Genetically Engineered Models Use of knockout or transgenic animals (e.g., Gunn rats, transporter-deficient mice) to study the role of specific enzymes (UGT1A1) or transporters (MRPs, OATPs) in BDT metabolism and disposition. uni-muenchen.de, frontiersin.org
Advanced Imaging Models Utilization of fluorescently-labeled BDT or BDT-nanoparticle constructs in conjunction with live-cell or whole-animal imaging to track biodistribution, target engagement, and subcellular localization in real-time. arvojournals.org
Systems Pharmacology Models Development of computational models to simulate the pharmacokinetics and pharmacodynamics of BDT, predict its interactions with metabolic pathways, and optimize potential therapeutic regimens. frontiersin.org

The following table summarizes key findings from a preclinical study using an ex vivo rat heart model, demonstrating the protective effects of this compound against ischemia-reperfusion injury.

ParameterControl Group (I/R only)BDT Pre-treatment GroupBDT Post-treatment GroupOutcome
Left Ventricular Developed Pressure (% Recovery) 44 ± 15%71 ± 19%84 ± 13%Significant improvement in cardiac contractile function with BDT.
End-Diastolic Pressure (mm Hg) 78 ± 1451 ± 1551 ± 13Significant reduction in cardiac stiffness/diastolic dysfunction with BDT.
Infarct Size Not specifiedSignificantly reducedSignificantly reducedBDT treatment reduces myocardial cell death.
Lipid & Protein Oxidation Not specifiedSignificantly reducedSignificantly reducedIndicates a mechanism related to protection from oxidative damage.
Data sourced from a study on isolated Langendorff perfused rat hearts subjected to 30 minutes of ischemia. nih.gov

The antioxidant capacity of this compound has been quantified in various experimental systems, showing it to be a potent scavenger of free radicals.

CompoundRadicals Trapped per MoleculeExperimental SystemKey FindingReferences
This compound (BDT) ~1.9Peroxyl radical-induced oxidation of phosphatidylcholine micellesEfficiently prevents lipid oxidation in an aqueous environment. The antioxidant activity resides in the bilirubin moiety. researchgate.net
Unconjugated Bilirubin ~2.0Peroxyl radical-induced oxidationSimilar stoichiometric antioxidant capacity to its water-soluble analog on a mole-per-mole basis. researchgate.net
Biliverdin ~4.7Peroxyl radical-induced oxidation of phosphatidylcholine micellesHigher radical-trapping capacity per molecule compared to BDT under these conditions. researchgate.net
Vitamin E Not specifiedCombined with BDT in liposomesActs synergistically with BDT to prevent lipid peroxidation, likely through regeneration of Vitamin E by BDT. nih.gov

Integration of Multi-omics Technologies in Animal Studies

The application of multi-omics technologies in preclinical animal studies represents a powerful approach to unravel the complex biological responses to this compound. By simultaneously analyzing multiple layers of biological information—such as the genome, transcriptome, proteome, and metabolome—researchers can gain a holistic understanding of the compound's effects. nih.govnih.govfrontiersin.org This integrated strategy allows for the identification of novel biomarkers, the elucidation of mechanisms of action, and a more comprehensive assessment of metabolic perturbations that might be missed by traditional analyses. nih.gov

In the context of this compound research, a multi-omics approach in animal models could involve:

Transcriptomics: To analyze changes in gene expression in target tissues, such as the liver, following administration of this compound. This can reveal the signaling pathways and cellular processes modulated by the compound.

Proteomics: To identify and quantify changes in the protein landscape, providing insights into the functional consequences of altered gene expression.

Metabolomics: To profile the small-molecule metabolites in biological fluids and tissues. frontiersin.org This is particularly relevant for understanding how this compound influences endogenous metabolic pathways, including those related to inflammation and oxidative stress. nih.gov

Such studies can generate extensive datasets that pinpoint the molecular fingerprint of this compound's activity, offering a clearer picture of its potential therapeutic benefits and improving the predictability of health risks from chemical exposures. nih.gov

Table 1: Application of Multi-Omics in this compound Animal Studies

Omics Technology Objective Potential Findings Reference
Transcriptomics Profile changes in gene expression in response to this compound. Identification of regulated genes and pathways (e.g., anti-inflammatory, antioxidant). nih.gov
Proteomics Quantify alterations in protein levels and post-translational modifications. Discovery of protein biomarkers and functional protein networks affected by the compound. nih.gov
Metabolomics Measure changes in endogenous small-molecule metabolites. Understanding of the impact on metabolic pathways and identification of metabolic signatures. frontiersin.org
Integrative Multi-Omics Combine all data layers for a systems-level understanding. Comprehensive view of the mechanism of action, linking genetic changes to functional outcomes. nih.govfrontiersin.org

Development of Organ-on-a-Chip and 3D Culture Systems

Conventional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human organs, limiting their predictive value in drug discovery and toxicology. mdpi.com Three-dimensional (3D) culture systems and organ-on-a-chip technologies have emerged as superior in vitro models that more accurately mimic the structure and function of living tissues. nih.govmdpi.commdpi.com

3D Culture Systems: Spheroid and organoid cultures allow liver cells to form structures that resemble native tissue, enhancing cell-to-cell communication and maintaining liver-specific functions, such as bilirubin metabolism. mdpi.comnih.govnih.gov Studies have successfully used 3D hepatocyte spheroids to evaluate bilirubin glucuronidation activity and the effects of various compounds, demonstrating their utility as a robust in vitro system for assessing bilirubin metabolic function. nih.gov These models could be instrumental in studying the direct effects of this compound on hepatocytes and other liver cell types.

Organ-on-a-Chip: These microfluidic devices take physiological relevance a step further by recapitulating the functional units of organs, complete with controlled fluid flow and mechanical cues. nih.govmdpi.com A "liver-on-a-chip" or "bile-duct-on-a-chip" can model the complex architecture and barrier functions of these tissues. nih.govmdpi.com Such platforms provide an invaluable tool for investigating the interaction of this compound with liver cells under near-physiological conditions, studying its transport, metabolism, and potential to mitigate disease processes like cholestatic liver injury. nih.govnih.gov

Table 2: Advanced In Vitro Models for this compound Research

Model Type Key Features Application for this compound Reference
3D Spheroid Cultures Self-assembled cellular aggregates; enhanced cell-cell interaction and liver function. Assessing direct effects on hepatocyte viability, metabolism, and gene expression. mdpi.comnih.gov
Liver-on-a-Chip Microfluidic system with co-cultures; mimics liver sinusoid structure and function. Studying metabolism, transport, and drug-induced liver injury in a dynamic environment. nih.govmdpi.com
Bile Duct-on-a-Chip 3D microfluidic channel lined with cholangiocytes; models bile duct barrier function. Investigating effects on biliary epithelial cells and potential in cholestatic diseases. nih.gov

Challenges and Opportunities in Translational Research (Preclinical Phase)

The translation of promising preclinical findings into effective clinical therapies is a significant challenge in pharmaceutical development. nih.gov For a compound like this compound, this process involves overcoming hurdles related to bridging laboratory data with in vivo outcomes and ensuring the reproducibility of research through standardized methods.

Bridging In Vitro and In Vivo Findings

A major challenge in translational research is the gap between results observed in controlled in vitro settings and the complex biological responses within a whole organism. nih.gov While in vitro models like 3D cultures and organ-on-a-chip systems offer improved physiological relevance, they cannot fully capture the systemic interactions involving multiple organs and the immune system. nih.govnih.gov

For bilirubin research, a key issue has been the poor aqueous solubility of unconjugated bilirubin, making it difficult to deliver and study. nih.gov this compound, as a water-soluble synthetic conjugate, offers an opportunity to bridge this gap. scite.airesearchgate.net Its stability and solubility facilitate more reliable and reproducible experiments both in vitro and in vivo, potentially leading to a clearer correlation between the mechanisms observed in cell cultures and the effects demonstrated in animal models. However, it remains critical to systematically compare its activity to that of endogenous bilirubin conjugates to ensure the findings are biologically relevant.

Standardization of Preclinical Research Methodologies

The reproducibility and reliability of preclinical research are paramount for successful translation. A lack of standardization in analytical methods and experimental models can lead to conflicting results and hinder progress. nih.govnih.gov The history of bilirubin analysis is marked by numerous methods with varying accuracy and reproducibility, underscoring the need for robust, standardized procedures. nih.govnih.gov

The use of well-characterized synthetic compounds like this compound serves as a critical tool for standardization. scite.airesearchgate.net It can be used as a reference standard in analytical assays to ensure that measurements of conjugated bilirubin are consistent and comparable across different laboratories and studies. nih.govscience.gov Establishing standardized protocols for preclinical studies involving this compound—from its synthesis and purification to its application in various in vitro and in vivo models—is essential for building a solid foundation of evidence to support its potential therapeutic use. europa.eu

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing bilirubin ditaurine, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves conjugating bilirubin with taurine via enzymatic or chemical methods. To ensure reproducibility, document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps (e.g., HPLC or column chromatography). Include spectral data (UV-Vis, NMR) for intermediate and final products. Adhere to guidelines requiring detailed experimental descriptions, such as specifying reagent purity and equipment calibration .

Q. Which characterization techniques are most reliable for confirming this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to verify covalent bonding between bilirubin and taurine.
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation.
  • HPLC with photodiode array detection to assess purity (>95% by peak area).
    Cross-reference spectral data with literature and provide raw datasets in supplementary materials .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct kinetic studies in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation via UV-Vis spectroscopy at λmax (~450 nm) and validate with LC-MS. Include negative controls (e.g., bilirubin alone) and statistical analysis (e.g., half-life calculation using nonlinear regression) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

Systematic review : Compare datasets across studies, noting solvent effects, instrument calibration, and sample preparation.

Computational validation : Use density functional theory (DFT) to predict NMR shifts or IR spectra for comparison.

Collaborative verification : Share raw data via repositories (e.g., Zenodo) for peer validation.
Address discrepancies using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers optimize this compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :

  • Co-solvent screening : Test biocompatible solvents (e.g., DMSO/PBS mixtures) and surfactants (e.g., Tween-80) while monitoring aggregation via dynamic light scattering.
  • Prodrug design : Introduce hydrophilic moieties (e.g., PEGylation) at non-critical sites, validated by molecular docking to ensure binding site preservation.
  • In vitro bioactivity assays : Compare modified vs. native compound efficacy using cell-based models (e.g., hepatocyte viability assays) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s antioxidant effects?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., ascorbic acid).
  • Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, power=0.8).
    Report confidence intervals and use software like GraphPad Prism for reproducibility .

Q. How should conflicting results in this compound’s receptor-binding affinity be addressed?

  • Methodological Answer :

Standardize assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under identical buffer/ temperature conditions.

Control for batch variability : Characterize compound purity and aggregation state for each experiment.

Meta-analysis : Pool data from multiple labs using random-effects models to identify outliers.
Document all variables in supplementary materials to enable cross-study validation .

Methodological Frameworks and Reporting Standards

  • Experimental rigor : Follow Beilstein Journal guidelines for compound characterization, including elemental analysis and hazard disclosures for reactive intermediates .
  • Data transparency : Upload spectra, chromatograms, and raw datasets to open-access platforms, citing them in the main text (e.g., "See Supplementary File S1 for NMR spectra") .
  • Research question refinement : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "Does this compound (Intervention) reduce oxidative stress (Outcome) in hepatocyte models (Population) compared to NAC (Comparison)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.